molecular formula C7H8BrNO2S2 B8182822 1-[(5-Bromo-2-thienyl)sulfonyl]azetidine

1-[(5-Bromo-2-thienyl)sulfonyl]azetidine

Cat. No.: B8182822
M. Wt: 282.2 g/mol
InChI Key: QZVRYNOTPPSCGJ-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2-thienyl)sulfonyl]azetidine is a chemical compound characterized by the presence of a brominated thiophene ring attached to an azetidine moiety via a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromo-2-thienyl)sulfonyl]azetidine typically involves the reaction of 5-bromo-2-thiophenesulfonyl chloride with azetidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures.
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Bromo-2-thienyl)sulfonyl]azetidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and bases like potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products:

  • Substituted thiophene derivatives.
  • Sulfoxides and sulfones.
  • Coupled products with various aromatic or aliphatic groups.

Scientific Research Applications

1-[(5-Bromo-2-thienyl)sulfonyl]azetidine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties, due to the presence of the thiophene ring.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2-thienyl)sulfonyl]azetidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity to target proteins, while the bromine atom can participate in halogen bonding interactions. The azetidine ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

    1-[(5-Bromo-2-thienyl)sulfonyl]piperazine: Similar structure but with a piperazine ring instead of azetidine.

    5-Bromo-2-thiophenesulfonamide: Lacks the azetidine ring, simpler structure.

    1-[(5-Bromo-2-thienyl)sulfonyl]morpholine: Contains a morpholine ring, different ring size and properties.

Uniqueness: 1-[(5-Bromo-2-thienyl)sulfonyl]azetidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and physical properties compared to its analogs. The azetidine ring can influence the compound’s reactivity, stability, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S2/c8-6-2-3-7(12-6)13(10,11)9-4-1-5-9/h2-3H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVRYNOTPPSCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)S(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Azetidine (0.258 mL, 3.82 mmol) was added to a solution of 5-bromo-2-thiophenesulfonyl chloride (500 mg, 1.912 mmol) in DCM (4.8 mL) in a 4 dram vial. The reaction was stirred at room temperature for 5 min. The reaction mixture was concentrated under a stream of nitrogen at 50° C. and dried under high vacuum. The residue was taken up in EtOAc (10 mL) and extracted with saturated NaHCO3 (2×2 mL). The organic layer was dried (Na2SO4), concentrated under a stream of nitrogen at 50° C., and dried under high vacuum, giving 501 mg of the title compound.
Quantity
0.258 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
4.8 mL
Type
solvent
Reaction Step One

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